Mussaendoside S
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Overview
Description
Mussaendoside S is a triterpenoid saponin compound derived from the plant Mussaenda pubescens. It has a molecular formula of C42H66O15 and a molecular weight of 810.96 Da . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mussaendoside S can be isolated from the methanol extract of the aerial parts of Mussaenda glabra . The extraction process involves sonication with hot methanol, followed by filtration and solvent removal under reduced pressure to yield a dark solid extract . The compound is then purified using column chromatography techniques.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. The extraction and purification methods used in laboratory settings may need to be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Mussaendoside S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Mussaendoside S involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Mussaendoside S is part of a family of triterpenoid saponins, which includes similar compounds such as:
Mussaendoside O: Known for its anti-osteoclastogenic activity and potential in treating bone diseases.
Mussaendoside G: Exhibits similar biological activities and is also derived from Mussaenda species.
Mussaendoside U, P, and Q: These compounds share structural similarities and biological activities with this compound.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C42H66O15 |
---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-19-9-14-41(37(53)57-35-33(50)31(48)29(46)23(18-44)55-35)15-16-42(36(51)52)21(27(41)20(19)2)7-8-25-39(5)12-11-26(38(3,4)24(39)10-13-40(25,42)6)56-34-32(49)30(47)28(45)22(17-43)54-34/h7,19-20,22-35,43-50H,8-18H2,1-6H3,(H,51,52)/t19-,20+,22-,23-,24?,25?,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40-,41+,42-/m1/s1 |
InChI Key |
LDCLXZSKVDYDBF-NCWMSNPISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
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